Droxicam

Vue d'ensemble

Description

Droxicam est un médicament anti-inflammatoire non stéroïdien appartenant à la classe des oxicams. C'est un promédicament du piroxicam et il est utilisé pour réduire la douleur et l'inflammation dans les troubles musculo-squelettiques tels que la polyarthrite rhumatoïde et l'arthrose . This compound est connu pour ses propriétés anti-inflammatoires, antirhumatismales, analgésiques et antipyrétiques .

Applications De Recherche Scientifique

Droxicam a plusieurs applications en recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur les enzymes cyclooxygénases et son rôle d'analgésique non narcotique.

Médecine : Utilisé pour traiter la douleur et l'inflammation dans les troubles musculo-squelettiques tels que la polyarthrite rhumatoïde et l'arthrose

Mécanisme d'action

This compound exerce ses effets en inhibant la synthèse des prostaglandines par l'inhibition des enzymes cyclooxygénases . Il est converti en sa forme active, le piroxicam, par hydrolyse du groupe ester dans l'intestin . L'inhibition de la synthèse des prostaglandines entraîne une réduction de l'inflammation, de la douleur et de la fièvre .

Mécanisme D'action

Target of Action

Droxicam primarily targets Prostaglandin G/H synthase 1 and Prostaglandin G/H synthase 2 . These enzymes, also known as cyclooxygenase enzymes (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound is a prodrug of Piroxicam . It is converted to Piroxicam via hydrolysis of the ester group in the intestine . Once converted, it inhibits the synthesis of prostaglandins by blocking the action of cyclooxygenase enzymes . This inhibition results in reduced production of prostaglandins, leading to decreased inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound disrupts this pathway, reducing the production of prostaglandins. This leads to downstream effects such as reduced inflammation and pain .

Pharmacokinetics

This compound exhibits a Tmax (time to reach maximum plasma concentration) of around 7 hours . It is thought to be completely absorbed in humans, similar to Piroxicam . This compound is converted to Piroxicam via ester hydrolysis .

Result of Action

The administration of this compound produces anti-inflammatory , antirheumatic , analgesic , and antipyretic effects similar to Piroxicam . These effects are primarily due to the inhibition of prostaglandin synthesis, leading to a reduction in inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transformation of this compound into Piroxicam takes place in the gastrointestinal tract . Therefore, factors that affect gastrointestinal health and function could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Droxicam interacts with key enzymes and proteins in the body to exert its therapeutic effects. It inhibits the synthesis of prostaglandins by cyclooxygenase enzymes . This interaction reduces inflammation and pain in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It produces anti-inflammatory, antirheumatic, analgesic, and antipyretic effects similar to Piroxicam . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is converted to Piroxicam via hydrolysis of the ester group in the intestine . This conversion allows this compound to inhibit the synthesis of prostaglandins by cyclooxygenase enzymes , affecting gene expression and causing changes in cellular function.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is converted to Piroxicam via ester hydrolysis . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.

Méthodes De Préparation

Droxicam peut être synthétisé par réaction du phényl pyridin-2-ylcarbamate avec un composé hétérocyclique. Lorsqu'il est chauffé, le phényl pyridin-2-ylcarbamate se décompose en 2-isocyanatopyridine, qui réagit ensuite avec le composé hétérocyclique pour former this compound . Les méthodes de production industrielles impliquent généralement l'hydrolyse du groupe ester dans l'intestin pour convertir this compound en sa forme active, le piroxicam .

Analyse Des Réactions Chimiques

Droxicam subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : This compound est converti en piroxicam par hydrolyse du groupe ester dans l'intestin.

Inhibition de la synthèse des prostaglandines : This compound inhibe la synthèse des prostaglandines par les enzymes cyclooxygénases.

Oxydation et réduction :

Comparaison Avec Des Composés Similaires

Droxicam est similaire à d'autres médicaments anti-inflammatoires non stéroïdiens de la classe des oxicams, tels que le piroxicam, l'isoxicam et la phénylbutazone . This compound est unique en ce qu'il s'agit d'un promédicament du piroxicam, ce qui permet une cinétique d'absorption retardée et potentiellement une réduction des effets secondaires gastro-intestinaux . Comparé à l'isoxicam et à la phénylbutazone, this compound a montré une activité anti-inflammatoire et analgésique plus élevée dans diverses études .

Composés similaires

- Piroxicam

- Isoxicam

- Phénylbutazone

Propriétés

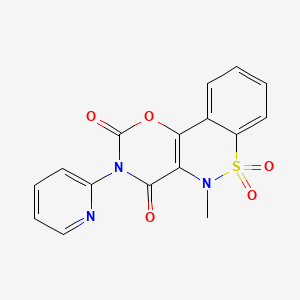

IUPAC Name |

5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHFRZLKGRKFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238035 | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes. | |

| Record name | Droxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

90101-16-9 | |

| Record name | Droxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droxicam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Droxicam?

A1: this compound itself is a prodrug that is rapidly metabolized into Piroxicam in the gastrointestinal tract []. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins [, , ].

Q2: How does this compound affect prostaglandin synthesis?

A2: While this compound itself does not directly interact with prostaglandin synthesis, its active metabolite, Piroxicam, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins [, ].

Q3: Does this compound affect platelet aggregation?

A3: In canine models, this compound demonstrates a significant inhibitory effect on ex vivo platelet aggregation induced by arachidonic acid. This effect is likely due to the inhibition of thromboxane A2 synthesis, a potent platelet aggregator, downstream of COX activity [].

Q4: What is the role of neutrophils in this compound's effects on the gastric mucosa?

A4: Studies in rats indicate that neutrophil infiltration, as measured by myeloperoxidase activity, plays a significant role in the development of gastric mucosal injury induced by this compound and Piroxicam [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H10N2O5S, and its molecular weight is 330.3 g/mol [].

Q6: What is the spatial conformation of this compound?

A6: X-ray crystallography studies reveal that the three-ring fused system of this compound exhibits an almost planar conformation, with the thiazine ring adopting a half-chair conformation. The pyridine ring is positioned nearly perpendicular to the oxazine ring [].

Q7: What is the metabolic pathway of this compound in the body?

A7: this compound is rapidly hydrolyzed into its active metabolite Piroxicam in the gastrointestinal tract following oral administration. Therefore, unchanged this compound is not detected in plasma [, ].

Q8: Does gastric emptying rate influence this compound pharmacokinetics?

A8: While experimentally modifying gastric emptying with agents like metoclopramide and propantheline affects the rate of this compound absorption (Tmax), it does not significantly impact the overall bioavailability of the drug [].

Q9: Do antacids or H2 receptor antagonists like Ranitidine influence this compound pharmacokinetics?

A9: Studies in healthy volunteers indicate that the co-administration of antacids or Ranitidine does not significantly affect the absorption or pharmacokinetic disposition of a single dose of this compound [].

Q10: Does age have a significant impact on this compound pharmacokinetics?

A10: Pharmacokinetic studies in elderly healthy volunteers suggest that age has minimal influence on the absorption, distribution, and elimination of this compound [].

Q11: What conditions has this compound been studied for in clinical trials?

A11: this compound has been investigated in clinical trials for its efficacy and safety in treating inflammatory conditions like osteoarthritis (coxarthrosis and gonarthrosis) and rheumatoid arthritis [, , , ].

Q12: How does the efficacy of this compound compare to other NSAIDs?

A12: Clinical trials indicate that this compound demonstrates comparable efficacy to established NSAIDs like Diclofenac, Indomethacin, and Piroxicam in relieving pain and improving joint function in patients with osteoarthritis and rheumatoid arthritis [, , , ].

Q13: Are there specific concerns regarding this compound and liver toxicity?

A13: this compound has been linked to cases of cholestatic hepatitis in post-marketing surveillance and case reports [, , , , ]. While rare, these events highlight the importance of careful monitoring of liver function in patients taking this compound, particularly during the initial phases of treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.